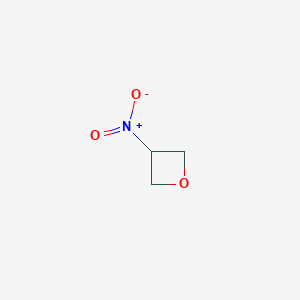
3-Nitrooxetane
Overview
Description
3-Nitrooxetane is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom, with a nitro group attached to one of the carbon atoms
Mechanism of Action
Target of Action
3-Nitrooxetane is primarily used as a building block for energetic oxetane-based monomers . It exhibits an explosophoric group, which is a chemical group that contributes to the explosive properties of a compound . The primary targets of this compound are these energetic binders, which are mostly oxetane-based .
Mode of Action
This compound interacts with its targets by providing suitable monomers for the creation of more powerful and environmentally benign compounds . This is achieved through elegant and cost-efficient one-pot syntheses via conjugate addition .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of energetic materials, replacing older developments like rdx, onc, and cl20 . This process is mainly achieved through nitrogen-rich motifs like tetrazoles .
Pharmacokinetics
It’s worth noting that the compound has recently become commercially available , suggesting that it has been deemed safe for use in certain applications.
Result of Action
The result of this compound’s action is the creation of more powerful and environmentally friendly energetic materials . Derivatives based on 1H-tetrazole, 1H-tetrazole-5-amine, and the primary explosives 5-azido-1H-tetrazole (5AzT) and 5-nitro-2H-tetrazole (5NT) have been reported . These derivatives outperform prior art energetic oxetanes and TNT .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s sensitivity to external stimuli like impact, friction, and electrostatic discharge was assessed by BAM standard procedures . .
Biochemical Analysis
Cellular Effects
The effects of 3-Nitrooxetane on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, it may impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell. These cellular effects underscore the compound’s potential as a modulator of cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes. These molecular interactions are pivotal for understanding the compound’s mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential alterations in cell viability and metabolic activity. These temporal effects are essential for designing experiments and interpreting results involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. For instance, it can undergo reduction or oxidation reactions catalyzed by specific oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can impact the overall metabolic flux and influence the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s metabolic fate and potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. For example, this compound may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, such as the mitochondria or endoplasmic reticulum. These transport and distribution mechanisms are critical for understanding the compound’s cellular dynamics and potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrooxetane can be synthesized through the nitration of oxetane derivatives. One common method involves the oxidation of 3-oximinooxetane using peroxy acids such as peroxytrifluoroacetic acid, which converts the oxime group into a nitro group . Another approach is the tandem nitration-oxidation reaction, such as the Scholl reaction, which directly affords the nitro compound from the corresponding oxime .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale nitration of oxetane derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and characterization using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrooxetane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form dinitro compounds.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Dinitrooxetane.
Reduction: Aminooxetane.
Substitution: Various substituted oxetane derivatives
Scientific Research Applications
3-Nitrooxetane has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of energetic materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
3,3-Dinitrooxetane: Contains two nitro groups and exhibits higher energetic properties.
3-Aminooxetane: Formed by the reduction of 3-Nitrooxetane and has different reactivity due to the presence of an amino group.
3-Methyloxetane: A methyl-substituted oxetane with different physical and chemical properties
Uniqueness: this compound is unique due to its balance of stability and reactivity, making it a valuable intermediate in the synthesis of various compounds. Its nitro group provides a versatile site for further chemical modifications, distinguishing it from other oxetane derivatives .
Properties
IUPAC Name |
3-nitrooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRGTMVEHGHHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522637 | |
| Record name | 3-Nitrooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86632-92-0 | |
| Record name | 3-Nitrooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrooxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


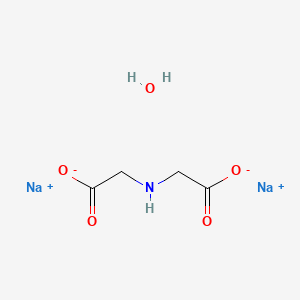
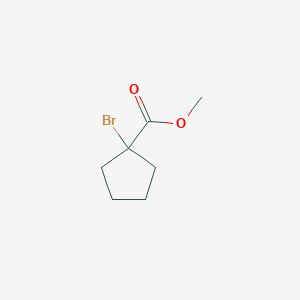
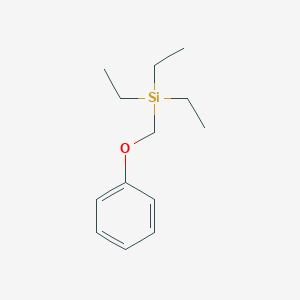
![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)

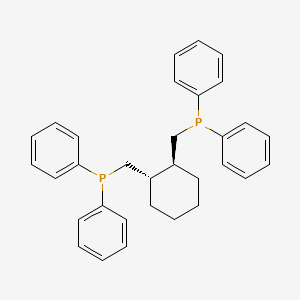
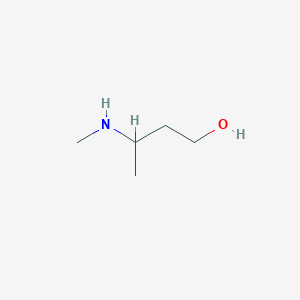
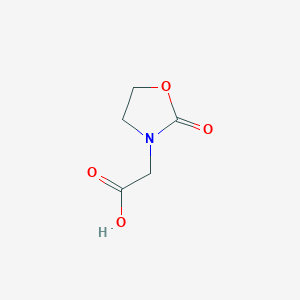

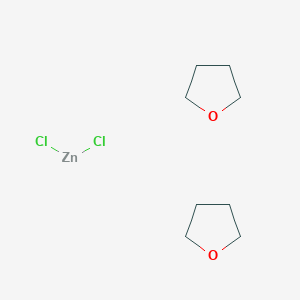
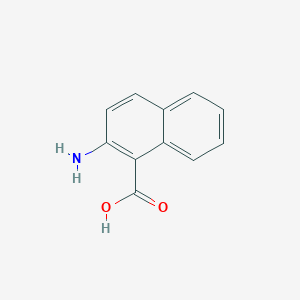
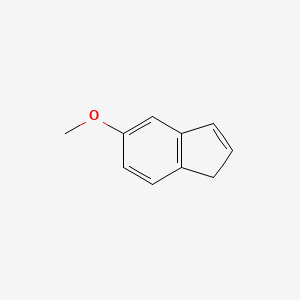
![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)
